molecular formula C15H8Cl2N2O2 B5711429 3-(2,4-dichlorophenyl)-2-(4-nitrophenyl)acrylonitrile

3-(2,4-dichlorophenyl)-2-(4-nitrophenyl)acrylonitrile

Cat. No. B5711429
M. Wt: 319.1 g/mol
InChI Key: KPQNIUBOLPREIB-KPKJPENVSA-N
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Description

3-(2,4-dichlorophenyl)-2-(4-nitrophenyl)acrylonitrile, also known as DCNA, is a synthetic compound that has been studied extensively for its potential applications in various scientific fields. DCNA is a member of the acrylonitrile family and is known for its unique chemical structure and properties. In

Mechanism of Action

3-(2,4-dichlorophenyl)-2-(4-nitrophenyl)acrylonitrile exerts its biological effects by inhibiting the activity of various enzymes and proteins involved in cell signaling pathways. This compound has been shown to inhibit the activity of protein tyrosine kinases, which play a crucial role in cancer cell proliferation and survival. This compound has also been shown to inhibit the activity of HIV-1 integrase, which is an essential enzyme for the replication of the virus.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to induce apoptosis, a programmed cell death process, in cancer cells. This compound has also been shown to inhibit the growth and replication of various viruses and bacteria. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

3-(2,4-dichlorophenyl)-2-(4-nitrophenyl)acrylonitrile has several advantages and limitations for lab experiments. This compound is a stable compound and can be easily synthesized and purified. This compound has also been shown to have high potency and selectivity, making it a promising candidate for drug development. However, this compound has limited solubility in water, which can make it challenging to use in certain experiments.

Future Directions

There are several future directions for the study of 3-(2,4-dichlorophenyl)-2-(4-nitrophenyl)acrylonitrile. One potential direction is the development of this compound-based drugs for the treatment of cancer, viral infections, and bacterial infections. Another potential direction is the study of this compound's mechanism of action and its interactions with various proteins and enzymes. Additionally, the development of new synthesis methods and modifications to the chemical structure of this compound could lead to the discovery of new compounds with improved properties and biological activities.
In conclusion, this compound is a promising compound with various potential applications in scientific research. The synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions of this compound have been discussed in this paper. Further research on this compound could lead to the development of new drugs and therapies for various diseases.

Synthesis Methods

3-(2,4-dichlorophenyl)-2-(4-nitrophenyl)acrylonitrile is synthesized through a multi-step process that involves the reaction of 2,4-dichlorobenzaldehyde and 4-nitrobenzyl cyanide in the presence of a base. The resulting product is then purified and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Scientific Research Applications

3-(2,4-dichlorophenyl)-2-(4-nitrophenyl)acrylonitrile has been extensively studied for its potential applications in various scientific fields such as medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to have anticancer, antiviral, and antibacterial properties, making it a promising candidate for drug development.

properties

IUPAC Name

(Z)-3-(2,4-dichlorophenyl)-2-(4-nitrophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl2N2O2/c16-13-4-1-11(15(17)8-13)7-12(9-18)10-2-5-14(6-3-10)19(20)21/h1-8H/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPQNIUBOLPREIB-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=CC2=C(C=C(C=C2)Cl)Cl)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C(=C/C2=C(C=C(C=C2)Cl)Cl)/C#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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